Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

medicinal chemistry scaffold hopping structure-activity relationship

Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 1799412-35-3) is a spirocyclic small molecule featuring a 1,3,8-triazaspiro[4.5]decane core. This specific congener is characterized by a 2-oxo substituent and a benzyl group at the N3 position, with the piperidine nitrogen protected as a tert-butyl carbamate (Boc).

Molecular Formula C19H27N3O3
Molecular Weight 345.443
CAS No. 1799412-35-3
Cat. No. B2709129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
CAS1799412-35-3
Molecular FormulaC19H27N3O3
Molecular Weight345.443
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CN(C(=O)N2)CC3=CC=CC=C3
InChIInChI=1S/C19H27N3O3/c1-18(2,3)25-17(24)21-11-9-19(10-12-21)14-22(16(23)20-19)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,23)
InChIKeyTYSQHBFCOZQJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 1799412-35-3) for Specialized Medicinal Chemistry Programs


Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 1799412-35-3) is a spirocyclic small molecule featuring a 1,3,8-triazaspiro[4.5]decane core . This specific congener is characterized by a 2-oxo substituent and a benzyl group at the N3 position, with the piperidine nitrogen protected as a tert-butyl carbamate (Boc) . The 1,3,8-triazaspiro[4.5]decane scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to target the F1/FO-ATP synthase c-subunit, phospholipase D (PLD), and somatostatin receptor 5 (SSTR5) .

Why Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate Cannot Be Replaced by Generic 1,3,8-Triazaspiro[4.5]decane Analogs


The 1,3,8-triazaspiro[4.5]decane scaffold is highly sensitive to the substitution pattern, and minor structural changes profoundly alter biological activity. For instance, in the PLD inhibitor series, a shift from the (S)- to (R)-enantiomer resulted in a >230-fold change in PLD1 inhibitory activity . Similarly, the presence of a single oxo group versus a dioxo moiety (spirohydantoin) dictates target engagement: 2-oxo derivatives are explored as SSTR5 antagonists, while 2,4-dione derivatives act as HIF prolyl hydroxylase pan-inhibitors . Therefore, substituting this specific N3-benzyl, 2-oxo, 8-Boc congener with a close analog risks complete loss of the desired pharmacophore and should not be attempted without confirmatory biological data.

Quantitative Differentiation Guide for Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate


Defined Oxidation State: 2-Oxo vs. 2,4-Dioxo Scaffold Differentiation

This compound contains a single 2-oxo group, distinguishing it from the more common 2,4-dioxo (spirohydantoin) analogs. 2,4-Dioxo derivatives are well-established pan-inhibitors of HIF prolyl hydroxylase (PHD1-3), a mechanism for anemia treatment . In contrast, 2-oxo-1,3,8-triazaspiro[4.5]decane derivatives are patented as somatostatin receptor 5 (SSTR5) antagonists for diabetes, indicating that the oxidation state dictates a completely different target profile .

medicinal chemistry scaffold hopping structure-activity relationship

N3-Benzyl Substitution Pattern for PLD and ATP Synthase Pharmacophore Geometry

The N3-benzyl substituent is a critical pharmacophoric element for potent activity at the mitochondrial permeability transition pore (mPTP) target. SAR studies on 1,3,8-triazaspiro[4.5]decane derivatives show that N3-substitution is required for inhibitory activity against the c subunit of F1/FO-ATP synthase, while unsubstituted or N3-alkyl analogs lose activity . In the parallel PLD series, the N3-benzyl (and related aralkyl) substitution was essential for achieving nanomolar PLD1/2 inhibition; the dual inhibitor ML299 (PLD1 IC50 = 6 nM, PLD2 IC50 = 20 nM) contains a substituted benzyl at this position .

phospholipase D ATP synthase glioblastoma myocardial infarction

8-Boc Protecting Group Enables Regioselective Piperidine Functionalization

The tert-butyl carbamate (Boc) protection at the piperidine N8 position provides orthogonal chemical reactivity compared to 8-benzyl protected analogs. In the patent literature for triazaspiro[4.5]decane-2,4-dione synthesis, the Boc group is selectively removable under acidic conditions (TFA) while leaving the N3-benzyl and the spirocyclic urea intact . This contrasts with 8-benzyl protected analogs, which require hydrogenolysis and may reduce other sensitive functional groups. The 8-Boc intermediate is thus preferred for parallel library synthesis where the piperidine nitrogen must be diversified at a late stage .

synthetic chemistry protecting group strategy spirocyclic library synthesis

High-Value Application Scenarios for Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate


Lead Optimization for mPTP Opening Inhibitors in Myocardial Infarction

This compound serves as a direct precursor to N8-diversified analogs targeting the c-subunit of F1/FO-ATP synthase. After Boc deprotection, the resulting free piperidine can be elaborated to generate compounds with mPTP inhibitory activity, as validated in a murine model of ischemia-reperfusion injury where selected analogs decreased myocardial apoptotic rate and improved cardiac function .

Synthesis of Phospholipase D (PLD) Dual Inhibitors for Glioblastoma Research

The 1,3,8-triazaspiro[4.5]decane core with N3-benzyl substitution is the validated scaffold for PLD1/2 inhibition. This Boc-protected intermediate enables rapid analoging at the piperidine nitrogen to balance PLD1 vs. PLD2 selectivity, a critical parameter for suppressing invasive migration in U87-MG glioblastoma cells .

Building Block for SSTR5 Antagonist Library Synthesis

Patented 2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]carboxylic acid derivatives are SSTR5 antagonists with potential therapeutic utility in Type 2 diabetes . The 8-Boc-3-benzyl-2-oxo congener is an ideal starting point for parallel synthesis of focused screening libraries by late-stage diversification at the N8 position after Boc removal.

Orthogonally Protected Intermediate for Multi-Step Spirocyclic Synthesis

In complex spirocyclic API synthesis, orthogonally protected intermediates are essential for chemoselective transformations. The combination of N3-benzyl (stable to acid) and N8-Boc (labile to acid) protection provides two distinct handles for sequential derivatization without cross-reactivity, a key requirement for process chemistry scale-up .

Quote Request

Request a Quote for Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.